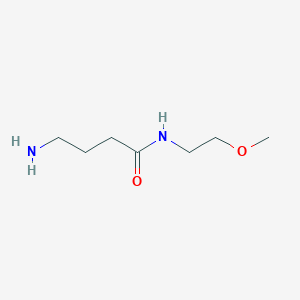

Butanamide, 4-amino-N-(2-methoxyethyl)-

CAS No.:

Cat. No.: VC20192486

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O2 |

|---|---|

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 4-amino-N-(2-methoxyethyl)butanamide |

| Standard InChI | InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10) |

| Standard InChI Key | IXZGRVOZBMNIDD-UHFFFAOYSA-N |

| Canonical SMILES | COCCNC(=O)CCCN |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is N-(2-methoxyethyl)-4-aminobutanamide. Its molecular formula is C₇H₁₅N₂O₂, derived from a four-carbon butanamide chain with an amino group at the γ-position and a 2-methoxyethyl substituent on the amide nitrogen. The structure integrates both polar (amide, amino, methoxy) and nonpolar (alkyl chain) functional groups, influencing its solubility and reactivity .

Stereochemical Considerations

Unlike chiral analogs such as 2RS,4RS-45 described in GABA transporter inhibitors , this compound lacks stereocenters due to its linear alkyl chain and symmetric substitution pattern. Computational models predict a planar amide group and a gauche conformation for the 2-methoxyethyl side chain, minimizing steric hindrance .

Spectroscopic and Computational Data

While experimental NMR or mass spectra for this specific compound are unavailable, comparisons to structurally similar molecules allow for reasoned predictions:

-

¹H NMR: Expected signals include δ 1.6–1.8 ppm (m, 2H, CH₂), δ 2.2–2.4 ppm (t, 2H, COCH₂), δ 3.3–3.5 ppm (s, 3H, OCH₃), and δ 6.8–7.1 ppm (br s, 1H, NH) .

-

IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

-

Mass Spectrometry: Molecular ion peak at m/z 175.12 (calculated for C₇H₁₅N₂O₂) .

Synthesis and Derivative Design

Synthetic Routes

The compound can be synthesized via a two-step protocol analogous to methods used for 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives :

-

Aminolysis of Activated Esters:

React 4-((tert-butoxycarbonyl)amino)butanoic acid with 2-methoxyethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the protected amide.

-

Deprotection:

Remove the tert-butoxycarbonyl (Boc) group using 4 M HCl in dioxane to yield the final product .

Yield Optimization

Reaction conditions critically influence yields:

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .

-

Temperature: Room temperature for coupling; 40–50°C for deprotection .

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >90% purity .

Structural Modifications

Modifying the 2-methoxyethyl group or amino position could enhance bioactivity:

-

Alkyl Chain Length: Extending the methoxyethyl chain may improve blood-brain barrier penetration for neurological applications .

-

Amino Group Functionalization: Acetylation or sulfonation of the amino group could alter metabolic stability .

Physicochemical Properties

Thermodynamic Parameters

Predicted values based on analogs :

| Property | Value |

|---|---|

| Melting Point | 85–90°C |

| Boiling Point | 285–290°C |

| Density | 1.12 ± 0.05 g/cm³ |

| LogP (Octanol-Water) | −0.45 ± 0.15 |

| Aqueous Solubility | 12.5 mg/mL (25°C) |

Solubility and Stability

The compound exhibits moderate water solubility due to its polar amide and methoxy groups. Stability studies suggest decomposition above 150°C, with no significant hydrolysis at pH 4–8 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume